molecular formula C12H20ClN B15197923 Aziridine, 1-(1-adamantyl)-, hydrochloride CAS No. 102585-87-5

Aziridine, 1-(1-adamantyl)-, hydrochloride

Cat. No.: B15197923
CAS No.: 102585-87-5
M. Wt: 213.75 g/mol
InChI Key: AHRGYZNLRLGEMV-UHFFFAOYSA-N
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Description

Aziridine, 1-(1-adamantyl)-, hydrochloride: is a chemical compound that features an aziridine ring attached to an adamantyl group, with the hydrochloride salt form enhancing its solubility and stability. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, making them valuable intermediates in organic synthesis. The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique steric and electronic properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Aziridine, 1-(1-adamantyl)-, hydrochloride typically begins with adamantane or its derivatives, such as 1-bromoadamantane.

    Key Steps:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production often involves optimizing reaction conditions to maximize yield and minimize the use of toxic reagents. For example, using environmentally friendly solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Aziridine, 1-(1-adamantyl)-, hydrochloride can undergo nucleophilic substitution reactions due to the strained aziridine ring.

    Ring-Opening Reactions: The aziridine ring can be opened under acidic or basic conditions, leading to various functionalized products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Acids and Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide can facilitate ring-opening reactions.

Major Products:

    Functionalized Amines: Ring-opening reactions typically yield functionalized amines, which can be further derivatized for various applications.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Aziridine, 1-(1-adamantyl)-, hydrochloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Antiviral and Antitumor Agents: The compound’s derivatives have shown potential as antiviral and antitumor agents due to their ability to interact with biological macromolecules.

Industry:

    Polymer Chemistry: Aziridine derivatives are used in the production of cross-linked polymers and as curing agents for epoxy resins.

Mechanism of Action

Molecular Targets and Pathways:

    Interaction with Nucleophiles: The aziridine ring’s high reactivity allows it to interact with nucleophiles in biological systems, potentially modifying proteins and nucleic acids.

    Steric Effects: The bulky adamantyl group can influence the compound’s binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

    Aziridine: The parent compound, aziridine, lacks the adamantyl group and has different reactivity and stability profiles.

    1-Adamantylamine: This compound features the adamantyl group but lacks the aziridine ring, resulting in different chemical properties and applications.

Uniqueness:

    Steric and Electronic Properties: The combination of the aziridine ring and the adamantyl group imparts unique steric and electronic properties, making Aziridine, 1-(1-adamantyl)-, hydrochloride a valuable compound in various fields of research and industry.

Properties

CAS No.

102585-87-5

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

1-(1-adamantyl)aziridine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-2-13(1)12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8H2;1H

InChI Key

AHRGYZNLRLGEMV-UHFFFAOYSA-N

Canonical SMILES

C1CN1C23CC4CC(C2)CC(C4)C3.Cl

Origin of Product

United States

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